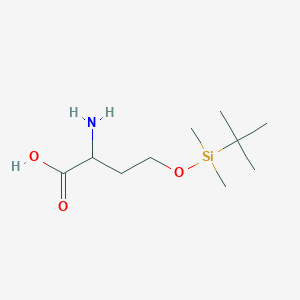

O-(tert-Butyldimethylsilyl)-L-homoserine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-(tert-Butyldimethylsilyl)-L-homoserine is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to the amino acid L-homoserine. The TBDMS group is commonly used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-(tert-Butyldimethylsilyl)-L-homoserine typically involves the protection of the hydroxyl group of L-homoserine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

- Dissolve L-homoserine in DMF or DCM.

- Add TBDMS-Cl and imidazole or triethylamine to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for reagent addition and product purification. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

O-(tert-Butyldimethylsilyl)-L-homoserine can undergo various chemical reactions, including:

Oxidation: The TBDMS group is generally stable under oxidative conditions, but the homoserine moiety can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The TBDMS group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride, TBAF) can be used to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce alcohols or amines, and substitution can result in the formation of new functionalized compounds.

Applications De Recherche Scientifique

O-(tert-Butyldimethylsilyl)-L-homoserine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules. The TBDMS group provides protection for hydroxyl groups during multi-step synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein structure. The protected homoserine can be incorporated into peptides to investigate the role of specific residues in biological processes.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The TBDMS group helps in the selective modification of peptide chains.

Industry: The compound is used in the production of fine chemicals and advanced materials. Its stability and ease of removal make it valuable in various industrial processes.

Mécanisme D'action

The mechanism of action of O-(tert-Butyldimethylsilyl)-L-homoserine primarily involves the protection of hydroxyl groups by the TBDMS group. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. The protection can be selectively removed by treatment with fluoride ions, which cleave the silyl ether bond and regenerate the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilyl (TMS) ether: Less sterically hindered and less stable compared to TBDMS.

tert-Butyldiphenylsilyl (TBDPS) ether: More sterically hindered and more stable than TBDMS.

Triisopropylsilyl (TIPS) ether: Similar steric hindrance and stability to TBDMS.

Uniqueness

O-(tert-Butyldimethylsilyl)-L-homoserine is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides sufficient steric hindrance to protect the hydroxyl group under various reaction conditions, while still being removable under mild conditions using fluoride ions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.

Activité Biologique

O-(tert-Butyldimethylsilyl)-L-homoserine (TBDMS-L-homoserine) is a derivative of L-homoserine, an amino acid involved in various biological processes. While TBDMS-L-homoserine itself may not exhibit significant biological activity, its parent compound, L-homoserine, plays crucial roles in biosynthesis and metabolic pathways. This article explores the biological activity associated with TBDMS-L-homoserine and its implications in synthetic chemistry and potential therapeutic applications.

TBDMS-L-homoserine features a tert-butyldimethylsilyl protecting group, enhancing its stability and solubility in organic solvents. This modification is particularly valuable in peptide synthesis and other organic reactions, allowing for better control over reaction conditions and outcomes.

- Molecular Formula : C_{15}H_{31}NO_3Si

- Molecular Weight : 455.62 g/mol

The synthesis of TBDMS-L-homoserine typically involves several steps, including the protection of the hydroxyl group on L-homoserine to facilitate subsequent reactions without unwanted side reactions.

Biological Activity of L-Homoserine

Although TBDMS-L-homoserine itself may not have significant biological activity, L-homoserine is known for its involvement in several critical biological functions:

- Amino Acid Biosynthesis : L-homoserine is a precursor in the biosynthesis of essential amino acids such as methionine and threonine, which are vital for protein synthesis and metabolic processes.

- Neuroprotection : Research indicates that L-homoserine may have neuroprotective properties, potentially contributing to the maintenance of neuronal health.

- Metabolic Pathways : L-homoserine participates in various metabolic pathways, influencing cellular processes and overall organismal health.

Interaction Studies

Studies focusing on TBDMS-L-homoserine often examine its reactivity with other chemical species. The presence of the tert-butyldimethylsilyl group can significantly alter the compound's reactivity profile, enhancing its utility in synthetic applications. These interactions are crucial for understanding how TBDMS-L-homoserine behaves in biological systems.

Table 1: Comparison of Similar Compounds

| Compound | Unique Features | Application Area |

|---|---|---|

| This compound | Silyl protection enhances stability | Peptide synthesis |

| O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine | Fmoc protection allows for selective coupling | Peptide synthesis |

| L-Homoserine | Precursor for essential amino acids | Metabolic pathways |

Case Studies and Research Findings

Several studies have explored the potential applications of compounds related to TBDMS-L-homoserine:

- Peptide Synthesis Applications : Research indicates that compounds with similar structures to TBDMS-L-homoserine often function as intermediates in synthesizing biologically active peptides. These peptides can exhibit various pharmacological effects, including antimicrobial and anticancer properties.

- Synthetic Methodologies : A study highlighted the use of TBDMS-L-homoserine derivatives in developing novel synthetic methodologies that improve yield and purity in peptide production. The protective groups allow for complex architectures to be constructed efficiently.

- Antimicrobial Activity : While specific biological activity data for TBDMS-L-homoserine is limited, related compounds have shown significant antimicrobial activity against various pathogens. This suggests a potential pathway for exploring new therapeutic agents derived from homoserine derivatives.

Propriétés

Formule moléculaire |

C10H23NO3Si |

|---|---|

Poids moléculaire |

233.38 g/mol |

Nom IUPAC |

2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid |

InChI |

InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13) |

Clé InChI |

BKFGDICOIJEWPX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.